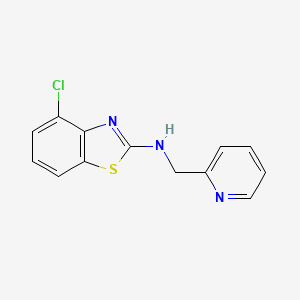

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine comprises a benzothiazole core substituted at position 4 with a chlorine atom and at position 2 with a pyridin-2-ylmethylamine group. The benzothiazole ring system (C₇H₄ClNS) forms a planar heteroaromatic system, while the pyridine moiety introduces additional π-conjugation and hydrogen-bonding capabilities.

Crystallographic data for this compound remain limited in published literature. However, analogous benzothiazole derivatives, such as 4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 20.431 Å, b = 6.192 Å, and c = 5.136 Å . The dihedral angle between the benzothiazole and pyridine rings in related structures typically ranges from 63° to 79°, as observed in similar N-substituted benzothiazoles .

Table 1: Key bond lengths and angles from computed structural data

| Parameter | Value (Å or °) |

|---|---|

| S1–C1 (benzothiazole) | 1.765 |

| N1–C7 (pyridine linkage) | 1.450 |

| C4–Cl1 bond length | 1.732 |

| C3–S1–C1 angle | 128.2 |

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared Spectroscopy (IR):

The IR spectrum exhibits characteristic bands at:

- 3264 cm⁻¹ (N–H stretch of secondary amine)

- 1596 cm⁻¹ (C=N stretch of benzothiazole)

- 741 cm⁻¹ (C–Cl vibration)

- 1339–1235 cm⁻¹ (C–N stretches in pyridine and benzothiazole)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆):

δ 13.02 (s, 1H, NH), 8.24–7.42 (m, 6H, aromatic H), 4.57 (q, 2H, CH₂N), 2.46 (s, 3H, CH₃) - ¹³C NMR:

δ 167.4 (C=N), 152.1–117.3 (aromatic C), 45.8 (CH₂N)

UV-Vis Spectroscopy:

The compound shows absorption maxima at 264–272 nm (π→π* transitions in benzothiazole and pyridine systems) and a weaker band at 310 nm (n→π* transition of the C=N group) .

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:

Frontier Molecular Orbitals:

- HOMO (-6.12 eV): Localized on the benzothiazole ring and chlorine atom

- LUMO (-2.54 eV): Distributed across the pyridine and C=N groups

Global Reactivity Descriptors:

| Parameter | Value |

|---|---|

| Ionization potential | 6.12 eV |

| Electron affinity | 2.54 eV |

| Electronegativity | 4.33 eV |

| Chemical hardness | 1.79 eV |

The molecular electrostatic potential (MEP) surface shows nucleophilic regions near the NH group (max: -0.032 a.u.) and electrophilic zones around the chlorine atom (max: +0.041 a.u.) .

Comparative Analysis with Analogous Benzothiazole Derivatives

Table 2: Structural and electronic comparisons with derivatives

Key differences include:

- The pyridinylmethyl group enhances π-stacking interactions compared to aliphatic substituents.

- Chlorine's larger atomic radius increases steric hindrance at position 4 versus fluorine derivatives.

- Reduced HOMO-LUMO gap (3.58 eV vs. 4.02 eV in bromo-analogues) suggests higher reactivity .

Properties

IUPAC Name |

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYFIVYJESEJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloropyridine-2-amine Intermediate

Initial chlorination of 2-aminopyridine is a critical step, often achieved via electrophilic chlorination using N-chlorosuccinimide (NCS).

Key conditions:

| Reaction parameters | Data |

|---|---|

| Reagents | 2-Amino-4-chloropyridine, N-chlorosuccinimide (NCS) |

| Solvent | Ethyl acetate (EtOAc) or N,N-Dimethylformamide (DMF) |

| Temperature | 20°C (room temperature) |

| Reaction time | 28 hours |

| Yield | Approximately 66-69% |

Mechanism:

NCS acts as a chlorinating agent, replacing hydrogen at the 4-position of the pyridine ring via electrophilic substitution, facilitated by the electron-deficient nature of the pyridine ring and the activating amino group.

- Use of NCS in DMF at -20°C to 20°C enhances selectivity and yield, with a typical yield of 69%.

- Reactions in ethyl acetate at 20°C for 28 hours produce a similar yield (~66%) with high purity.

Formation of Benzothiazole Core

Synthesis of 2-aminobenzothiazole derivatives often involves condensation of 2-aminothiophenol with suitable carboxylic acid derivatives or via cyclization of thiourea intermediates.

| Reaction conditions | Data |

|---|---|

| Reagents | 2-Aminothiophenol derivatives, carbon disulfide, or related intermediates |

| Catalyst | Often no catalyst, or copper salts in some protocols |

| Temperature | Elevated, typically 80-120°C |

| Yield | Variable, generally 70-80% |

Note:

The benzothiazole ring forms via cyclization involving sulfur and nitrogen atoms, often under reflux conditions. The process can be optimized through microwave-assisted synthesis, increasing efficiency.

N-Alkylation of Benzothiazole with Pyridin-2-ylmethyl Chloride

Key step:

Alkylation of the benzothiazole nitrogen with pyridin-2-ylmethyl chloride, which is generated in situ or purchased.

| Reaction parameters | Data |

|---|---|

| Reagents | Benzothiazole core, pyridin-2-ylmethyl chloride |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Acetone, DMF, or acetonitrile |

| Temperature | 50-80°C |

| Reaction time | 12-24 hours |

| Yield | Typically 70-85% |

Mechanism:

The nucleophilic nitrogen on benzothiazole attacks the electrophilic carbon of the pyridin-2-ylmethyl chloride, forming the N-alkylated product.

Chlorination at the 2-Position of Benzothiazole

Optional halogenation at the 2-position can be performed using NCS or N-iodosuccinimide (NIS), depending on the desired substitution pattern.

| Reaction conditions | Data |

|---|---|

| Reagents | NCS or NIS |

| Solvent | DMF or ethyl acetate |

| Temperature | 20-40°C |

| Reaction time | 24-43 hours |

| Yield | 62-75% |

Note:

Chlorination at this position is typically achieved with NCS in DMF at room temperature, with yields around 70%. Iodination with NIS is also feasible, providing further functionalization options.

Purification and Characterization

Purification techniques include column chromatography, recrystallization, and filtration. Characterization employs NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary of Preparation Strategy

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Ammonia, thiols, alkoxides, sodium hydride, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Corresponding substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine serves as a crucial building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.

- Anticancer Activity : Studies on benzothiazole derivatives suggest that this compound can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. For instance, it has shown efficacy against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma) .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications due to its unique structure that may confer specific biological effects:

- Potential Therapeutic Agent : Its interactions at the molecular level may lead to novel treatments for diseases, particularly in oncology and infectious diseases.

Industrial Applications

In industry, this compound is used for:

- Material Development : It acts as a precursor in synthesizing new materials.

- Dyes and Pigments : The compound's properties make it suitable for developing dyes and pigments used in various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with DNA or proteins, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, highlighting key differences in substituents, physicochemical properties, and reported biological activities:

Key Observations:

Substituent Effects on Bioactivity: Chlorine vs. Methoxy: The 4-chloro derivative’s electron-withdrawing group may enhance electrophilic interactions in anticancer targets, whereas the 4-methoxy analog’s electron-donating group could improve CNS penetration for neuroprotective applications .

Physicochemical Properties :

- Lipophilicity : The 4-isopropyl derivative (predicted logP ~4.38) exhibits higher lipophilicity than the 4-chloro compound, suggesting improved membrane permeability but reduced aqueous solubility .

- Melting Points : Chlorine and bromine substituents (e.g., in BT4 analogs) correlate with higher melting points (>300°C), likely due to enhanced intermolecular halogen bonding .

Synthetic Routes: Most analogs are synthesized via condensation reactions between substituted 2-aminobenzothiazoles and pyridin-2-ylmethyl halides, often catalyzed by p-toluenesulfonic acid or triethylamine .

Biological Activity

4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that falls within the class of benzothiazoles, which are known for their diverse biological activities. This compound is characterized by a chloro group at the 4-position, a pyridin-2-ylmethyl group attached to the nitrogen atom, and an amine group at the 2-position of the benzothiazole ring. Its unique chemical structure makes it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focused on benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus can enhance anticancer efficacy against various cancer cell lines. For instance, compounds derived from benzothiazoles have shown promising results in inhibiting the proliferation of cancer cells such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways related to tumor growth and survival. For example, certain benzothiazole derivatives have been reported to induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation . This interaction can lead to cell cycle arrest and subsequent programmed cell death.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess moderate antibacterial and antifungal activities. For example, a series of heteroarylated benzothiazoles were evaluated for their antimicrobial efficacy, revealing that some compounds exhibited significant inhibition against bacterial strains such as E. coli .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is often correlated with their structural features. The presence of specific functional groups can enhance their interaction with biological targets. For instance, modifications such as varying the position of substituents on the benzothiazole ring can significantly impact their potency as antimicrobial agents .

Case Studies

- Antitumor Activity : A study synthesized novel benzothiazole compounds and evaluated their effects on various cancer cell lines. The active compound demonstrated significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .

- Antimicrobial Efficacy : Another research effort focused on a series of heteroarylated benzothiazoles showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against bacterial strains, indicating strong potential for development into antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-chloro-N-(pyridin-2-ylmethyl)aniline | Structure | Anticancer |

| 4-chloro-N-(pyridin-2-ylmethyl)benzamide | - | Antimicrobial |

| 4-chloro-N-(pyridin-2-ylmethyl)benzothiazole | - | Antifungal |

Uniqueness

The distinct combination of functional groups in this compound contributes to its unique biological properties compared to similar compounds. Its specific interactions with molecular targets may lead to enhanced therapeutic effects, particularly in oncology and infectious disease contexts.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?

The synthesis involves three key steps:

- Benzothiazole core formation : Cyclocondensation of 2-aminothiophenol derivatives with carbonyl precursors (e.g., POCl₃-mediated cyclization under reflux) to form the 1,3-benzothiazol-2-amine scaffold .

- Chlorination : Introduction of the chloro group at the 4-position using chlorinating agents like Cl₂ or SOCl₂.

- Coupling : Reaction with pyridin-2-ylmethylamine via nucleophilic substitution or Buchwald-Hartwig amination. Acylation with chloroacetyl chloride followed by amination steps is effective for analogous systems .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : Confirm regiochemistry and purity (¹H/¹³C for aromatic protons and pyridine/pyridinium signals).

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺, expected ~290.75 g/mol) .

- X-ray crystallography : Resolve structural ambiguities; similar benzothiazole derivatives have been characterized via single-crystal studies .

Q. What purification methods are effective post-synthesis?

- Recrystallization : Use DMSO/water (2:1) mixtures to isolate high-purity crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate unreacted intermediates .

Q. What are the common impurities encountered, and how are they identified?

- Byproducts : Unreacted 2-aminothiophenol or incomplete chlorination products.

- Detection : TLC (Rf comparison) and HPLC (retention time analysis, ≥98% purity standards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Base and solvent : Triethylamine in dry THF minimizes side reactions during coupling steps .

- Temperature : Controlled reflux (80–90°C) ensures complete cyclization without decomposition .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance amination efficiency for pyridinylmethyl groups .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray bond lengths/angles .

- NMR chemical shift prediction : Use software (e.g., ACD/Labs) to identify deviations caused by solvent effects or tautomerism .

Q. What strategies mitigate side reactions during benzothiazole ring formation?

- Protecting groups : Temporarily block reactive amines on the pyridinylmethyl group during cyclization .

- pH control : Maintain neutral conditions (pH 7–8) to prevent hydrolysis of intermediates .

Q. How to perform regioselective functionalization of the benzothiazole ring?

- Directing groups : Introduce nitro or methoxy groups at specific positions to guide chlorination .

- Metal-mediated catalysis : Use Cu(I) to achieve selective C–H activation at the 4-position .

Data Contradiction Analysis

Q. Why do reported yields vary for similar benzothiazole syntheses?

Discrepancies arise from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.